molecular formula C14H20O2 B13132619 5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol

5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol

Cat. No.: B13132619
M. Wt: 220.31 g/mol
InChI Key: WFNLRURPSRDPEU-SNAWJCMRSA-N
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Description

5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol is an organic compound characterized by a methoxyphenyl group attached to a dimethylpent-4-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent, followed by a series of steps including reduction and dehydration to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

5-(4-Methoxyphenyl)-2,2-dimethylpent-4-en-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(E)-5-(4-methoxyphenyl)-2,2-dimethylpent-4-en-1-ol

InChI

InChI=1S/C14H20O2/c1-14(2,11-15)10-4-5-12-6-8-13(16-3)9-7-12/h4-9,15H,10-11H2,1-3H3/b5-4+

InChI Key

WFNLRURPSRDPEU-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C/C=C/C1=CC=C(C=C1)OC)CO

Canonical SMILES

CC(C)(CC=CC1=CC=C(C=C1)OC)CO

Origin of Product

United States

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